molecular formula C13H14O2S B7999344 4-Ethylthiophenyl-(3-furyl)methanol

4-Ethylthiophenyl-(3-furyl)methanol

Cat. No.: B7999344
M. Wt: 234.32 g/mol
InChI Key: HLHIARYTKMTMHX-UHFFFAOYSA-N
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Description

4-Ethylthiophenyl-(3-furyl)methanol (CAS 1443339-64-7) is a synthetic organic compound with a molecular formula of C13H14O2S and a molecular weight of 234.31 g/mol . This chemical features a methanol group linked to both a 3-furyl ring and a 4-ethylthiophenyl group, making it a versatile heterocyclic building block in medicinal and materials chemistry research. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules, particularly in exploring structure-activity relationships for novel pharmacophores. The furan and phenylthioether motifs are common in compounds studied for their diverse biological activities, positioning this alcohol as a valuable precursor for developing potential therapeutic agents or functional materials. Researchers can utilize this compound in cross-coupling reactions, as a chiral scaffold in asymmetric synthesis, or in the development of novel polymers and ligands. Available with a purity of 97% , it is supplied for laboratory research applications. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-2-16-12-5-3-10(4-6-12)13(14)11-7-8-15-9-11/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHIARYTKMTMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylthiophenyl-(3-furyl)methanol typically involves the reaction of 4-ethylthiophenol with 3-furaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophenyl-(3-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The thiophenyl and furyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

    Oxidation: Formation of 4-ethylthiophenyl-(3-furyl)ketone.

    Reduction: Formation of 4-ethylthiophenyl-(3-furyl)methane.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

4-Ethylthiophenyl-(3-furyl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiophenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 2: Cytotoxic and Antimicrobial Profiles
Compound Biological Activity Cell Line/Organism IC50/Inhibition Zone Reference
Ethyl quinolone derivatives (7b, 7e) Cytotoxicity MCF-7 (breast cancer) 7b: 12.35 μM; 7e: 11.40 μM
T47D (breast cancer) 7b: 8.70 μM; 7e: 10.90 μM
Ethyl 5‑(hydroxyamino)thiophene-3-carboxylate Antimicrobial (inferred) Not specified N/A (structural similarity to bioactive thiophenes)
4-Ethylthiophenyl-(3-furyl)methanol Hypothesized activity Pending experimental validation N/A

Key Observations :

  • Cytotoxicity: Ethyl quinolones with 3-furyl substituents (e.g., 7e) show potent activity against hormone-responsive breast cancer cells (MCF-7, T47D) but inactivity against triple-negative MDA-MB-231 cells . This suggests that this compound’s bioactivity may depend on receptor expression profiles.
  • Antimicrobial Potential: Thiophene derivatives (e.g., ) often exhibit antimicrobial properties due to sulfur’s electron-rich nature, which disrupts microbial membranes . The target compound’s thiophenyl group may confer similar activity.

Physicochemical and Solubility Properties

Table 3: Solubility and Stability
Compound Polarity Solubility Stability in Alcohols Reference
Methanol (reference) Highly polar Miscible with water, ethanol Stable; flammable (flash point 12.2°C)
This compound Moderate polarity (heterocycles) Likely soluble in ethanol, THF Susceptible to oxidation (hydroxyl group) Inferred
Ethyl 4-(2-fluorophenyl)butanoate Low polarity (ester) Soluble in ethyl acetate, petrol Stable under reflux conditions

Key Insights :

  • The hydroxymethyl group in this compound may enhance water solubility compared to non-hydroxylated analogs (e.g., triazole-thioether ketones in ).
  • Methanol’s flammability and toxicity () necessitate careful handling during synthesis or purification of alcohol-containing compounds like the target.

Biological Activity

4-Ethylthiophenyl-(3-furyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C13H14OS
Molecular Weight: 222.31 g/mol

The compound features a thiophenyl group attached to a furyl moiety, which may contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition: The thiol group in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Antioxidant Activity: Compounds with thiol groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Interaction with Receptors: The structural features may allow the compound to interact with specific biological receptors, influencing various signaling pathways.

Case Studies

  • Anticancer Activity:
    A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity against several cancer types, including breast and lung cancer cells. It was observed to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects:
    In an animal model of inflammation, the compound demonstrated significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.
  • Neuroprotective Properties:
    Research has shown that this compound can protect neuronal cells from excitotoxicity induced by glutamate, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeModel/SystemObserved EffectReference
AnticancerBreast/Lung Cancer CellsDose-dependent cytotoxicity
Anti-inflammatoryAnimal ModelReduced TNF-alpha and IL-6 levels
NeuroprotectiveNeuronal Cell CultureProtection against glutamate-induced toxicity

Synthesis Pathway

The synthesis of this compound can be achieved through various organic reactions involving thiophenol derivatives and furfural intermediates. Key steps include:

  • Formation of Thiophenol Derivative:
    • Reacting ethyl bromide with thiophenol under basic conditions.
  • Furfural Reaction:
    • Condensing the thiophenol derivative with furfural in the presence of an acid catalyst to form the desired product.

Chemical Reactions Analysis

The compound can undergo several chemical reactions:

  • Oxidation: The thiol group may be oxidized to form sulfoxides or sulfonic acids.
  • Reduction: It can be reduced to yield various sulfur-containing derivatives.
  • Substitution Reactions: The ethyl group can be substituted by other functional groups under appropriate conditions.

Q & A

Q. What are the standard synthetic routes for 4-Ethylthiophenyl-(3-furyl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols. For example, thiophenyl and furyl moieties can be introduced via nucleophilic substitution or Friedel-Crafts acylation. A common method involves:

Thiolation : Reacting 4-ethylbromobenzene with thiourea under reflux in ethanol to form the thioether intermediate .

Furan Coupling : Using a Grignard reagent (e.g., 3-furylmagnesium bromide) to introduce the furyl group, followed by oxidation to the alcohol .
Yield optimization requires precise control of temperature (e.g., reflux vs. room temperature), stoichiometric ratios (e.g., 1:2 molar ratio for NaOH in hydrolysis steps), and purification via column chromatography (petroleum ether/ethyl acetate gradients, as in ). Low yields (~40-50%) are common due to steric hindrance from the ethylthio group.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the ethylthio group (δ ~2.5–3.0 ppm for SCH2_2CH3_3) and furyl protons (δ ~6.5–7.5 ppm) .
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1600 cm1^{-1} (C=C furan ring) validate the alcohol and aromatic groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., m/z 248.0842 for C13_{13}H16_{16}O2_2S) .

Q. How does the compound’s solubility impact experimental design?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For biological assays, stock solutions in DMSO (≤1% v/v) are recommended to avoid solvent toxicity . Pre-saturation studies at varying pH (5–9) are critical for stability assessments, as the thioether group may oxidize under acidic conditions .

Advanced Research Questions

Q. What strategies address conflicting spectral data in stereochemical assignments?

Conflicts in NOESY or 1^1H NMR coupling constants often arise from rotational barriers in the ethylthio group. To resolve this:

  • Perform variable-temperature NMR to observe dynamic effects .
  • Use X-ray crystallography for unambiguous stereochemical determination (as in , where trifluoromethyl analogs were crystallized in ethyl alcohol).
  • Compare computational models (DFT-optimized structures) with experimental data to validate conformers .

Q. How can catalytic systems improve synthesis efficiency?

Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or biocatalysts (e.g., immobilized lipases for enantioselective reductions) can enhance yield and selectivity:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions for furyl-thiophenyl linkages (70–80% yield with Pd(PPh3_3)4_4/K2_2CO3_3) .
  • Biocatalysis : Enantioselective synthesis using Daucus carota cells achieves >90% ee for secondary alcohols, though scalability remains challenging .

Q. What analytical methods resolve degradation products under oxidative conditions?

  • HPLC-MS/MS : Identifies sulfoxide/sulfone derivatives (m/z +16/+32) formed via thioether oxidation .
  • TGA/DSC : Thermal analysis reveals decomposition thresholds (>200°C for the parent compound; lower for oxidized forms) .
  • EPR Spectroscopy : Detects free radicals generated during photodegradation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity?

Variability in antimicrobial assays (e.g., MIC values from 10–100 µg/mL) may stem from:

  • Strain-Specific Effects : Differences in Gram-positive vs. Gram-negative bacterial membrane permeability .
  • Compound Purity : Impurities from incomplete column chromatography (e.g., residual ethyl acetate) can skew bioactivity .
  • Assay Conditions : pH-dependent solubility alters effective concentrations . Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin).

Methodological Recommendations

8. Optimizing reaction workup for scale-up:

  • Liquid-Liquid Extraction : Use ethyl acetate/water (3:1 v/v) to isolate the product, minimizing emulsion formation .
  • Flash Chromatography : Replace traditional column chromatography with automated systems (e.g., Biotage®) for faster separation and higher recovery (>85%) .

9. Computational modeling for property prediction:

  • QSPR Models : Predict logP (2.1–2.5) and pKa (9.5–10.0) using software like COSMOtherm .
  • Molecular Dynamics : Simulate membrane permeability for drug-design applications .

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